Cas no 173850-41-4 (Ethyl isoxazole-5-carboxylate)

Ethyl isoxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl isoxazole-5-carboxylate
- 5-Isoxazolecarboxylicacid,ethylester(9CI)
- ethyl 1,2-oxazole-5-carboxylate
- 5-Isoxazolecarboxylicacid,ethylester
- isoxazole-5-carboxylic acid ethyl ester
- JOWMDIFULFYASV-UHFFFAOYSA-N
- 5-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER
- 8975AA
- 5-Isoxazolecarboxylicacid, ethyl ester
- 5-Isoxazolecarboxylic acid,ethyl ester
- 5-Isoxazolecarboxylic acid, ethyl ester
- A934661
- SY111781
- MFCD18830699
- 173850-41-4
- AS-10633
- AKOS009493269
- CS-0044017
- DTXSID70443627
- AMY38619
- Ethylisoxazole-5-carboxylate
- FT-0720203
- SCHEMBL916156
- F13842
- YGA85041
- DB-003703
-
- MDL: MFCD18830699
- Inchi: 1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3
- InChI Key: JOWMDIFULFYASV-UHFFFAOYSA-N
- SMILES: O(C(C1=C([H])C([H])=NO1)=O)C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 141.04300
- Monoisotopic Mass: 141.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 0.9
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 219.5±13.0 °C at 760 mmHg
- Flash Point: 86.6±19.8 °C
- PSA: 52.33000
- LogP: 0.85130
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Ethyl isoxazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl isoxazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl isoxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB490425-5 g |
5-Isoxazolecarboxylicacid,ethylester |
173850-41-4 | 5g |
€418.50 | 2022-07-29 | ||
Chemenu | CM191102-10g |
ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 10g |
$374 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114657-5g |
Ethyl isoxazole-5-carboxylate |
173850-41-4 | 98% | 5g |
¥1147 | 2023-04-15 | |
Ambeed | A224155-100mg |
Ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 100mg |
$5.0 | 2025-02-21 | |
Chemenu | CM191102-5g |
ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 5g |
$224 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LZ139-200mg |
Ethyl isoxazole-5-carboxylate |
173850-41-4 | 95+% | 200mg |
126.0CNY | 2021-07-12 | |
Ambeed | A224155-1g |
Ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 1g |
$23.0 | 2025-02-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | LB10001-25g |
ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 25g |
$600 | 2023-09-07 | |
Ambeed | A224155-250mg |
Ethyl isoxazole-5-carboxylate |
173850-41-4 | 95% | 250mg |
$9.0 | 2025-02-21 | |
abcr | AB490425-1g |
5-Isoxazolecarboxylicacid,ethylester; . |
173850-41-4 | 1g |
€268.80 | 2025-02-15 |
Ethyl isoxazole-5-carboxylate Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on Ethyl isoxazole-5-carboxylate
Ethyl Isoxazole-5-Carboxylate: A Comprehensive Overview
Ethyl isoxazole-5-carboxylate (CAS No. 173850-41-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its isoxazole ring structure, has been extensively studied for its potential applications in drug development, agrochemicals, and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to Ethyl isoxazole-5-carboxylate.
The molecular structure of Ethyl isoxazole-5-carboxylate consists of an isoxazole ring fused with a carboxylic acid derivative. The isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This makes it highly suitable for various chemical transformations and functionalizations. The carboxylic acid group at the 5-position of the ring further enhances its reactivity and versatility in synthetic chemistry.
Recent studies have highlighted the potential of Ethyl isoxazole-5-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The compound's ability to undergo nucleophilic substitution and conjugate addition reactions has made it a valuable building block in medicinal chemistry.
In addition to its role in drug discovery, Ethyl isoxazole-5-carboxylate has found applications in agrochemicals. Its derivatives have been investigated for their pesticidal and fungicidal activities. A study published in 2023 demonstrated that certain analogs of this compound exhibit potent activity against plant pathogens, making them promising candidates for sustainable agriculture.
The synthesis of Ethyl isoxazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. The key steps include nucleophilic substitution, cyclization, and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
From a materials science perspective, Ethyl isoxazole-5-carboxylate has been explored as a precursor for advanced polymers and coatings. Its ability to form stable covalent bonds with other monomers makes it a valuable component in polymer chemistry. Researchers have reported the use of this compound in the development of high-performance adhesives and corrosion-resistant coatings.
In conclusion, Ethyl isoxazole-5-carboxylate (CAS No. 173850-41-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent research advancements, position it as a key player in modern chemical innovation.
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